(5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol

Lipophilicity Drug-likeness Physicochemical property

(5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol (CAS 1250357-51-7) is a halogenated diarylmethanol building block composed of a 5-bromo-2-fluorophenyl ring linked via a hydroxymethylene bridge to a thiophen-2-yl moiety. With a molecular formula of C₁₁H₈BrFOS and a molecular weight of 287.15 g·mol⁻¹, the compound features a computed LogP of 3.73 and topological polar surface area (TPSA) of 20.23 Ų.

Molecular Formula C11H8BrFOS
Molecular Weight 287.15 g/mol
Cat. No. B12334919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol
Molecular FormulaC11H8BrFOS
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=C(C=CC(=C2)Br)F)O
InChIInChI=1S/C11H8BrFOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6,11,14H
InChIKeyZENSFSRYSCOPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol – Structural and Physicochemical Baseline for Informed Procurement


(5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol (CAS 1250357-51-7) is a halogenated diarylmethanol building block composed of a 5-bromo-2-fluorophenyl ring linked via a hydroxymethylene bridge to a thiophen-2-yl moiety . With a molecular formula of C₁₁H₈BrFOS and a molecular weight of 287.15 g·mol⁻¹, the compound features a computed LogP of 3.73 and topological polar surface area (TPSA) of 20.23 Ų . The secondary alcohol –CH(OH)– group, coupled with the orthogonal reactivity of the aryl bromide and the electron-rich thiophene ring, positions this compound as a versatile intermediate for medicinal chemistry and materials science applications .

Why In-Class Substitution of (5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol by Close Analogs Is Scientifically Inadmissible


Although several diarylmethanol analogs share the 5-bromo-2-fluorophenyl substructure, key physicochemical and steric differences preclude simple interchange. Replacing the thiophene ring with a benzothiophene (CAS 1034305-11-7) adds 50 Da of molecular weight, increases LogP by 1.15 units to 4.88, and more than doubles the polar surface area from 20.2 to 48.5 Ų [1], altering membrane permeability and pharmacokinetic profiles of downstream products. The furan analog (CAS 1339687-10-3) lowers the molecular weight by 16 Da , changing hydrogen-bonding capacity. Positional regioisomers (e.g., 2-bromo-6-fluoro substitution, CAS 1592995-43-1) alter the electronic environment of the aryl ring and thus the reactivity of the bromide in cross-coupling . Each analog introduces a distinct combination of lipophilicity, steric demand, and electronic bias that propagates through multi-step syntheses, making blind substitution scientifically unsound without re-optimization data.

Quantitative Differentiation Evidence for (5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol Versus Key Comparators


LogP Reduction of 1.15 Units Versus the Benzothiophene Analog Improves Lead-Like Physicochemical Profile

The target compound exhibits a computed LogP of 3.73, which is 1.15 units lower than the benzothiophene analog Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7; LogP 4.88) [1]. This reduction places the target compound within the preferred Lipinski log P range (≤5), while the benzothiophene analog approaches the upper acceptable boundary, increasing the risk of poor aqueous solubility and elevated metabolic clearance in downstream leads [1].

Lipophilicity Drug-likeness Physicochemical property Benzothiophene Scaffold hopping

TPSA Advantage of 20.2 Ų – Less Than Half of the Benzothiophene Analog – Favors Membrane Permeability

The target compound has a computed TPSA of 20.23 Ų, compared to 48.47 Ų for the benzothiophene analog [1]. This 28.2 Ų difference (58% lower) is functionally significant: TPSA values below 60 Ų generally correlate with good intestinal absorption, and values below 40 Ų are associated with blood-brain barrier penetration . The target compound falls well within the BBB-permeable window, while the benzothiophene analog approaches the intestinal absorption threshold, potentially limiting CNS applications of derived compounds.

Topological polar surface area Membrane permeability Blood-brain barrier Drug design Scaffold selection

Molecular Weight of 287.15 g·mol⁻¹ Provides a 50 Da Advantage Over the Benzothiophene Analog for Fragment-Based and Lead- Optimization Campaigns

At 287.15 g·mol⁻¹, the target compound is 50.06 g·mol⁻¹ (14.8%) lighter than the benzothiophene analog (337.21 g·mol⁻¹) [1]. In fragment-based drug discovery, every 50 Da reduction can substantially improve ligand efficiency indices (LE) and provide greater headroom for subsequent optimization without exceeding the commonly cited 500 Da oral bioavailability ceiling . The phenyl analog (CAS 885124-18-5; MW 281.12 g·mol⁻¹) is only 6 Da lighter but lacks the sulfur heteroatom that enables thiophene-specific C–H functionalization and alters ring electronics .

Molecular weight Fragment-based drug discovery Lead optimization Ligand efficiency Building block

Secondary Alcohol –CH(OH)– Functionality Enables Derivatization Pathways Unavailable to the Ketone or Deoxy Analogs

The target compound bears a secondary benzylic alcohol that can undergo esterification, etherification, carbamoylation, or oxidation to the corresponding ketone, whereas the reduced deoxy analog 2-(5-Bromo-2-fluorophenyl)thiophene (CAS 2168707-54-6; MW 257.12 g·mol⁻¹) lacks this synthetic handle entirely . The oxidized ketone analog (5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanone (CAS 1094251-95-2; MW 285.13) is electrophilic at the carbonyl carbon but cannot serve as a nucleophile for ester or ether formation . This makes the target alcohol the most synthetically versatile member of the oxidation-state series.

Alcohol functional group Derivatization Esterification Etherification Oxidation Synthetic versatility

Regiospecific 5-Bromo-2-fluoro Substitution Pattern on Phenyl Ring Enables Orthogonal Reactivity Compared to 2-Bromo-6-fluoro or 3-Fluoro Regioisomers

The 5-bromo-2-fluoro arrangement on the phenyl ring places the electron-withdrawing fluorine ortho to the alcohol-bearing carbon and para to the bromine, polarizing the C–Br bond for oxidative addition while the fluorine exerts a meta-directing influence on electrophilic substitution . The regioisomer (2-bromo-6-fluorophenyl)(thiophen-2-yl)methanol (CAS 1592995-43-1) has the bromine and fluorine adjacent at positions 2 and 6, creating steric crowding that can retard Pd-catalyzed cross-coupling at the bromide . The 3-fluoro regioisomer (5-bromothiophen-2-yl)(3-fluorophenyl)methanol (CAS 251637-68-0) relocates the fluorine to the meta position of the phenyl ring and swaps the bromine to the thiophene, completely altering the electronic landscape [1].

Regiochemistry Cross-coupling Electronic effect Aryl bromide Orthogonal reactivity

Optimal Application Scenarios for (5-Bromo-2-fluorophenyl)(thiophen-2-yl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Series Requiring a Thiophene-Containing Building Block with Favorable BBB Permeability Predictors

When designing kinase inhibitors, GPCR modulators, or ion channel ligands intended for CNS targets, the TPSA of 20.23 Ų (vs. 48.47 Ų for the benzothiophene analog) predicts superior passive blood-brain barrier penetration [1]. The LogP of 3.73 also falls within the CNS drug-like space, making this building block preferable for neuroscience-focused medicinal chemistry programs over the larger, more polar benzothiophene congener.

Fragment-Based Drug Discovery: A 287 Da Scaffold with Orthogonal Synthetic Handles for Efficient SAR Exploration

With a molecular weight of 287.15 g·mol⁻¹ and three functional handles (aryl-Br, thiophene C–H, secondary alcohol –OH), this compound is well-suited for fragment growing and merging strategies . The 50 Da reduction relative to the benzothiophene analog provides greater ligand efficiency, while the alcohol group enables late-stage diversification through esterification, etherification, or oxidation after initial fragment hits are identified [1].

Organic Synthesis: A Versatile Intermediate for Palladium-Catalyzed Cross-Coupling Cascades Exploiting Regiospecific Bromide Reactivity

The unhindered 5-bromo substituent on the electron-deficient 2-fluorophenyl ring is ideally positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without the steric complications of the 2-bromo-6-fluoro regioisomer . The thiophene ring can undergo subsequent C–H functionalization, enabling sequential diversification strategies for the construction of biaryl and heterobiaryl libraries [1].

Materials Science: Thiophene-Containing Monomer or Dopant for Organic Electronics Requiring Moderate Lipophilicity

The thiophene moiety supports π-conjugation for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), while the LogP of 3.73 (vs. 4.88 for the benzothiophene analog) improves solubility in common organic solvents for solution processing [1]. The alcohol handle can be converted to acrylate or vinyl ether moieties for polymerization.

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